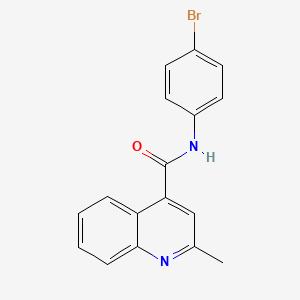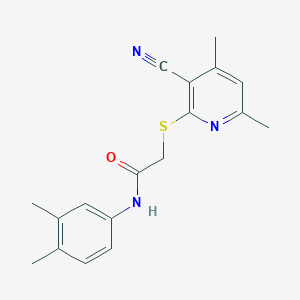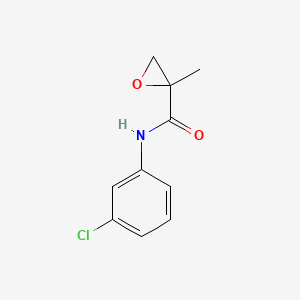![molecular formula C11H20N2O3 B7638430 methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
methyl N-[2-(azocan-1-yl)acetyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[2-(azocan-1-yl)acetyl]carbamate, also known as MAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAC is a carbamate derivative that contains an azocane ring and an acetyl group, making it a unique and versatile compound.
Wirkmechanismus
The mechanism of action of methyl N-[2-(azocan-1-yl)acetyl]carbamate is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for proper nervous system function. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various studies. In one study, this compound was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl N-[2-(azocan-1-yl)acetyl]carbamate in lab experiments is its high yield of synthesis. This compound is also a stable compound that can be easily purified using standard chromatography techniques. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl N-[2-(azocan-1-yl)acetyl]carbamate. One potential area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a catalyst in organic synthesis. Finally, more research is needed to determine the safety and toxicity of this compound in various cell lines and animal models.
Synthesemethoden
The synthesis of methyl N-[2-(azocan-1-yl)acetyl]carbamate involves the reaction of N-(2-chloroacetyl)azocane with methyl carbamate in the presence of a base, typically triethylamine. This reaction results in the formation of this compound, which can be purified using standard chromatography techniques. The yield of this reaction is typically high, making the synthesis of this compound a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
Methyl N-[2-(azocan-1-yl)acetyl]carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. This compound has also been studied for its potential use as a catalyst in organic synthesis and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
methyl N-[2-(azocan-1-yl)acetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-16-11(15)12-10(14)9-13-7-5-3-2-4-6-8-13/h2-9H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEPVSDMJCXEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)CN1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)




![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)


![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
